molecular formula C20H14N2 B3048529 2-(Biphenyl-4-yl)quinoxaline CAS No. 17286-67-8

2-(Biphenyl-4-yl)quinoxaline

Cat. No.: B3048529
CAS No.: 17286-67-8
M. Wt: 282.3 g/mol
InChI Key: JJJJEBJLMTTXIY-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a biphenyl group at the 2-position. Quinoxalines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics . The incorporation of a biphenyl group enhances the compound’s stability and electronic properties, making it a valuable scaffold for further functionalization and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a biphenyl-substituted diketone. One common method is the reaction of o-phenylenediamine with 2-biphenylglyoxal in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs scalable and environmentally friendly methods. Transition-metal-free synthesis has gained attention due to its cost-effectiveness and reduced environmental impact . For example, the use of potassium dodecatungstocobaltate trihydrate (PDTC) as a catalyst in a one-pot, two-component condensation reaction has been reported to yield quinoxaline derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Biphenyl-4-yl)quinoxaline is unique due to the presence of the biphenyl group, which enhances its stability and electronic properties. This makes it particularly suitable for applications in organic electronics and as a scaffold for further functionalization in medicinal chemistry .

Properties

IUPAC Name

2-(4-phenylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJJEBJLMTTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365745
Record name 2-(biphenyl-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17286-67-8
Record name 2-(biphenyl-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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